1-(3-((4-((4-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
Description
Properties
IUPAC Name |
1-[3-[[4-(4-methoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2.ClH/c1-15(29)16-6-5-7-18(14-16)24-21-25-20(23-17-8-10-19(30-2)11-9-17)26-22(27-21)28-12-3-4-13-28;/h5-11,14H,3-4,12-13H2,1-2H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXSTCJJKFDFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4-((4-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Triazine Ring : Known for its role in various pharmacological activities.
- Pyrrolidine Moiety : Often associated with enhanced binding affinity in biological systems.
- Methoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 371.85 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:
- Antioxidant Activity : The presence of the methoxy group may enhance radical scavenging capabilities, reducing oxidative stress in cells.
- Anticancer Potential : Studies suggest that derivatives containing triazine moieties exhibit cytotoxic effects against cancer cell lines, including glioblastoma and breast cancer cells .
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, potentially inhibiting their growth through interference with cellular processes.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging DPPH radicals | |
| Anticancer | Cytotoxicity against U-87 and MDA-MB-231 cells | |
| Antimicrobial | Inhibition of growth in ESKAPE pathogens |
1. Antioxidant and Anticancer Activity
A study evaluated the antioxidant capacity of various derivatives related to this compound using the DPPH radical scavenging method. The results indicated that some derivatives exhibited antioxidant activity significantly higher than ascorbic acid, suggesting a potential therapeutic role in oxidative stress-related diseases .
2. Antimicrobial Efficacy
Research involving the compound's antimicrobial properties demonstrated effectiveness against several strains of bacteria, particularly Gram-positive pathogens. The study highlighted variable potency patterns, indicating that structural modifications could enhance or diminish activity against specific bacteria .
Research Findings
Recent findings emphasize the versatility of triazine-based compounds in pharmacology. For instance, derivatives similar to this compound have been linked to diverse pharmacological effects including:
- Antiviral : Some derivatives have shown promise in inhibiting viral replication.
- Anticonvulsant : Certain structures have been reported to exhibit anticonvulsant properties.
These findings underscore the importance of further exploring the structure-activity relationships (SARs) associated with this compound class.
Q & A
Q. What are the recommended synthetic routes for 1-(3-((4-((4-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride, and how are intermediates characterized?
Answer: The synthesis typically involves sequential nucleophilic substitutions on the triazine core. A general procedure includes:
- Step 1: Reacting 4,6-dichloro-1,3,5-triazine with 4-methoxyaniline in anhydrous tetrahydrofuran (THF) at 0–5°C to introduce the 4-methoxyphenylamino group.
- Step 2: Substituting the remaining chlorine atom with pyrrolidine under reflux in ethanol (12–24 hours).
- Step 3: Coupling the triazine intermediate with 3-aminophenyl ethanone via a Buchwald-Hartwig amination or nucleophilic aromatic substitution.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
- Characterization: FT-IR (C=O stretch at ~1680 cm⁻¹), H-NMR (aromatic protons at δ 6.8–8.0 ppm, pyrrolidine protons at δ 1.8–3.5 ppm), and mass spectrometry (molecular ion peak at 420.5 g/mol) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substitution patterns (e.g., triazine ring protons, methoxy group at δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (CHNO·HCl, exact mass 456.1 g/mol) and fragmentation patterns .
- HPLC-PDA: For purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
Q. What are the hypothesized biological targets of this compound, and how can researchers validate them?
Answer: The triazine core and substituted aryl groups suggest potential kinase inhibition (e.g., EGFR or CDKs) or DNA intercalation. Validation strategies:
- Cellular Assays: Measure IC values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Target Engagement Studies: Competitive binding assays with fluorescent ATP analogs (e.g., Kinase-Glo) .
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with varying substituents on the triazine ring?
Answer:
- Variables to Test: Solvent polarity (DMF vs. THF), temperature (0°C vs. reflux), and catalyst (e.g., Pd(OAc) for coupling reactions).
- Design of Experiments (DoE): Use a factorial design to evaluate interactions between variables. For example, reflux in ethanol increases pyrrolidine substitution efficiency by 30% compared to room-temperature reactions .
- Byproduct Analysis: Monitor reaction progress via TLC and LC-MS to identify intermediates (e.g., mono-substituted triazine) requiring longer reaction times .
Q. How should researchers address contradictions in reported biological activity data across studies?
Answer:
- Purity Verification: Re-analyze compound batches using HPLC and elemental analysis to rule out impurities .
- Assay Standardization: Compare protocols (e.g., cell density, serum concentration) that may affect IC values. For example, serum-free conditions may enhance uptake .
- Orthogonal Validation: Use CRISPR knockdown of hypothesized targets to confirm mechanism-specific activity .
Q. What advanced analytical methods resolve challenges in assessing stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation via LC-MS (e.g., hydrolysis of the ethanone group) .
- Plasma Stability Assays: Incubate with human plasma (37°C, 24 hours) and quantify intact compound using UPLC-QTOF .
Q. What computational strategies support mechanistic studies of target engagement?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (e.g., triazine-kinase interactions) over 100 ns to assess binding stability .
- Free Energy Perturbation (FEP): Calculate binding affinity changes for analogs with modified substituents .
- ADMET Prediction: Use SwissADME to optimize logP (<5) and aqueous solubility (>50 µM) .
Q. How can researchers evaluate potential off-target effects in complex biological systems?
Answer:
- Proteome Profiling: Use KINOMEscan to screen 468 kinases for off-target inhibition .
- Transcriptomics: RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- In Vivo Toxicology: Assess liver enzyme levels (ALT/AST) and histopathology in rodent models .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Triazine Substitution
| Step | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Methoxyaniline | THF | 0–5 | 75 | |
| 2 | Pyrrolidine | Ethanol | Reflux | 68 | |
| 3 | 3-Aminophenyl ethanone | DMF | 100 | 80 |
Q. Table 2. Biological Activity Data
| Cell Line | Assay Type | IC (µM) | Target Hypothesis | Reference |
|---|---|---|---|---|
| MCF-7 | MTT | 2.4 ± 0.3 | EGFR Kinase | |
| HeLa | ATP-Lite | 1.8 ± 0.2 | CDK2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
